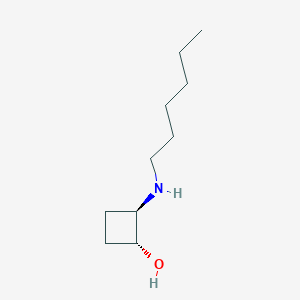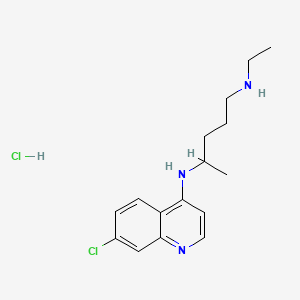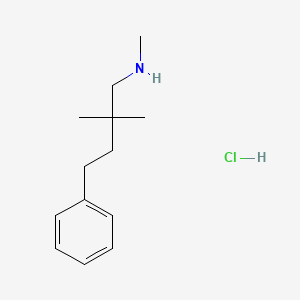![molecular formula C8H17NO2 B1485393 trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol CAS No. 2152996-67-1](/img/structure/B1485393.png)
trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol, also known as trans-2-MPCB, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic, colorless, and water-soluble compound with a molecular weight of 176.2 g/mol. Trans-2-MPCB is a chiral compound, meaning it can exist in two different mirror-image forms, which are known as enantiomers. It is an important compound in the field of asymmetric synthesis, as it can be used to synthesize other compounds with a high degree of stereoselectivity.
Applications De Recherche Scientifique
Trans-2-MPCB is used in a wide range of scientific research applications, including the synthesis of drugs, pharmaceuticals, and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of compounds with a high degree of stereoselectivity. In addition, it has been used in the synthesis of compounds with novel biological activities, such as anticancer compounds.
Mécanisme D'action
The mechanism of action of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol is not fully understood. However, it is known to act as a chiral auxiliary, allowing for the synthesis of compounds with a high degree of stereoselectivity. It is also known to catalyze the formation of new C-C bonds and to facilitate the formation of enantiomerically pure products.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol are not well understood. However, it is known to have an effect on the synthesis of compounds with novel biological activities, such as anticancer compounds. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have a role in the regulation of bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol in laboratory experiments include its ability to catalyze the formation of new C-C bonds and to facilitate the formation of enantiomerically pure products. It is also a relatively stable compound, making it suitable for use in a wide range of laboratory experiments. However, it is not a very potent compound and its effects are not always predictable, making it difficult to use in certain experiments.
Orientations Futures
The future directions of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol research include the development of new methods for its synthesis and the exploration of its potential applications in drug development and other areas of scientific research. In addition, further research is needed to understand its mechanism of action and biochemical and physiological effects. Finally, further research is needed to explore the potential of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
(1R,2R)-2-(3-methoxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-6-2-5-9-7-3-4-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCVURVSAJABOP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)

![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)


![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)

![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)